molecular formula C11H11ClN2 B14862817 2-Amino-7-chloro-3,8-dimethylquinoline

2-Amino-7-chloro-3,8-dimethylquinoline

Cat. No.: B14862817
M. Wt: 206.67 g/mol
InChI Key: CVYULFVQTYNNPE-UHFFFAOYSA-N
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Description

2-Amino-7-chloro-3,8-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 7-position, and two methyl groups at the 3 and 8 positions on the quinoline ring. It is known for its significant applications in medicinal chemistry and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-chloro-3,8-dimethylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and chlorination .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also a key aspect of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-chloro-3,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chlorine atom or modifying the amino group .

Mechanism of Action

The mechanism of action of 2-Amino-7-chloro-3,8-dimethylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Uniqueness: 2-Amino-7-chloro-3,8-dimethylquinoline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

7-chloro-3,8-dimethylquinolin-2-amine

InChI

InChI=1S/C11H11ClN2/c1-6-5-8-3-4-9(12)7(2)10(8)14-11(6)13/h3-5H,1-2H3,(H2,13,14)

InChI Key

CVYULFVQTYNNPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)Cl)C)N=C1N

Origin of Product

United States

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